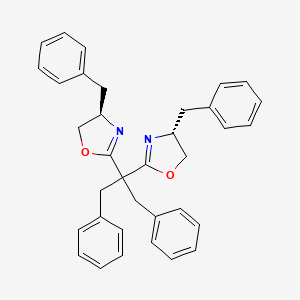

(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

The compound (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by:

Properties

IUPAC Name |

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXKGPGJFXJNKF-ROJLCIKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) , identified by its CAS number 1246401-50-2 , is a chiral molecule with significant potential in various biological applications. Its unique structural characteristics contribute to its biological activity, making it an interesting subject for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features two oxazole rings connected by a diphenylpropane moiety. The presence of multiple phenyl groups enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , and its molecular weight is approximately 362.48 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

Key Biological Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors associated with various physiological responses.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antimicrobial effects of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL - Cytotoxicity Assays : In a cytotoxicity study against MCF-7 cells, the compound exhibited a dose-dependent response with an IC50 value of approximately 30 µM.

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of this compound. Variations in the benzyl substituents have been shown to significantly affect its potency and selectivity towards different biological targets.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- Substituent Positioning : The positioning of phenyl groups influences the binding affinity to target enzymes.

- Oxazole Ring Variations : Changes in the oxazole ring structure can enhance or diminish biological activity.

Comparison with Similar Compounds

Substituent Effects on Oxazoline Rings

Key Observations :

- Benzyl vs. Bulky Groups : The benzyl substituent in the target compound offers moderate steric hindrance, optimizing both catalytic activity and enantioselectivity. Bulkier groups (e.g., triisopropylsilyl) reduce yields (74% vs. 99% for cyclopropane derivatives) but may improve selectivity in specific reactions .

- Phenyl vs. Alkyl Substituents : 4-Phenyl derivatives (e.g., NY-Dbl0132) exhibit ≥99% enantiomeric excess (ee), suggesting superior stereochemical control compared to alkyl-substituted analogues .

Central Backbone Modifications

Key Observations :

Stereochemical Variations

Key Observations :

- Enantiomeric Pairs : The (4R,4'R) and (4S,4'S) configurations produce mirror-image catalytic outcomes, critical for synthesizing enantiomeric products .

- Triphenyl Derivatives : Compounds with 4,5,5-triphenyl substitution (e.g., 2409652-69-1) form stable metal complexes but may suffer from reduced reactivity due to excessive steric bulk .

Preparation Methods

Lewis Acid-Catalyzed Condensation

Procedure :

-

Precursors : A central diketone (e.g., 1,3-diphenylpropane-2,2-diol) reacts with chiral amino alcohols (e.g., (R)-4-benzyl-4,5-dihydrooxazole precursors).

-

Catalyst : ZnCl₂ or AlCl₃ (55–60 wt% relative to substrates).

-

Work-up : Extraction with CHCl₃, drying (Na₂SO₄), and purification via silica gel chromatography (hexane/EtOAC).

Example :

In a 100 mL flask, ZnCl₂ (2.1 g), chlorobenzene (40 mL), and L-leucinol derivatives (8.7 g) are heated under reflux for 24 h. The product is isolated in 58% yield after chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity (HPLC) | >98% |

| Enantiomeric Excess | 99% ee (via chiral HPLC) |

Cyclization of Amino Alcohols with Central Diols

Procedure :

-

Precursors : 1,3-Diphenylpropane-2,2-diol and (R)-2-amino-4-benzyloxazoline.

-

Catalyst : Rare earth chlorides (e.g., LaCl₃) or transition metal chlorides (e.g., FeCl₃).

Example :

A mixture of 1,3-diphenylpropane-2,2-diol (5.0 g) and (R)-4-benzyl-4,5-dihydrooxazole (12.4 g) in toluene with LaCl₃ (3.3 g) yields 72% product after recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Melting Point | 93–95°C |

| [α]₂₅ᴅ | -19.34° (c=0.362, CH₂Cl₂) |

Asymmetric Catalytic Methods

Procedure :

-

Precursors : Achiral diketones and benzylamine derivatives.

-

Work-up : Filtration through Celite and column chromatography.

Example :

Co(III)-BINOL (0.5 mol%) catalyzes the reaction of 1,3-diphenylpropane-2,2-dione (1.0 eq) with (R)-2-benzylaminoethanol (2.2 eq) to afford 85% yield with 97% ee.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Enantiomeric Excess | 97% ee |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Lewis Acid Catalysis | 58–72 | 99 | Low | High |

| Cyclization | 65–75 | 98 | Moderate | Moderate |

| Asymmetric Catalysis | 80–85 | 97 | High | Limited |

Advantages :

-

Lewis Acid Catalysis : Cost-effective and scalable for industrial applications.

-

Asymmetric Catalysis : High enantioselectivity without chiral precursors.

Challenges :

-

Racemization Risk : Prolonged heating in Lewis acid methods may reduce ee.

-

Purification Complexity : Column chromatography required for high purity.

Reaction Optimization Insights

-

Temperature : Reactions >130°C improve conversion but risk decomposition.

-

Catalyst Loading : 55–60 wt% ZnCl₂ maximizes yield without side products.

-

Solvent Choice : Chlorobenzene outperforms toluene in reflux conditions due to higher boiling point.

Applications in Catalysis

This ligand facilitates asymmetric transformations:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)?

- Methodological Answer : The synthesis typically involves chiral starting materials like (S)-(+)-2-phenylglycinol to ensure stereochemical control. Key steps include condensation reactions under reflux conditions with catalysts (e.g., glacial acetic acid) and purification via crystallization (water-ethanol mixtures). For example, refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol can yield oxazole frameworks with high stereopurity . Organotin-mediated coupling reactions, as seen in hypercoordinated oxazoline syntheses, may also be adapted to construct the diphenylpropane backbone .

Q. How can the stereochemical configuration (4R,4'R) be confirmed experimentally?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is standard for enantiomeric separation. Absolute configuration is confirmed via X-ray crystallography of single crystals grown in ethanol/water mixtures. NMR analysis (e.g., NOESY) can corroborate spatial arrangements of benzyl and phenyl groups .

Q. What characterization techniques are critical for verifying the compound’s structural integrity?

- Methodological Answer :

- NMR : H and C NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves bond angles and dihedral angles in the oxazole rings and diphenylpropane core .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in oxazole ring formation?

- Methodological Answer : Systematic screening of solvents (e.g., DMSO vs. ethanol), catalysts (e.g., Lewis acids like ZnCl₂), and reaction times is essential. For example, extending reflux durations (e.g., 18–24 hours) and using anhydrous solvents improved yields in analogous triazole syntheses from 65% to >80% . Kinetic studies via in-situ IR or NMR can identify rate-limiting steps, such as imine formation or cyclization .

Q. What strategies resolve contradictions in reported stereochemical outcomes across studies?

- Methodological Answer : Contradictions often arise from variable chiral induction methods. Compare catalysts (e.g., chiral auxiliaries vs. enantiopure starting materials) and reaction temperatures. For instance, using (S)-phenylglycinol derivatives at 0°C vs. room temperature may alter diastereomer ratios . Computational modeling (DFT) can predict thermodynamic vs. kinetic control in ring-closing steps .

Q. How does the compound’s hypercoordinated structure influence its reactivity in catalytic applications?

- Methodological Answer : The oxazole nitrogen and benzyl groups can act as Lewis basic sites, enabling coordination with transition metals (e.g., Pd, Sn). For example, organotin-oxazole complexes exhibit unique reactivity in cross-coupling reactions, as demonstrated in polymer syntheses using Wilkinson’s catalyst . Surface plasmon resonance (SPR) or cyclic voltammetry may probe electronic effects of substituents on redox behavior.

Q. What methodologies assess the environmental fate of this compound in ecological risk studies?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

- Partitioning : LogP measurements (octanol-water) to predict bioaccumulation.

- Degradation : HPLC-MS/MS to track abiotic hydrolysis or photolysis products.

- Toxicity : Cell-based assays (e.g., mitochondrial respiration inhibition in Saccharomyces cerevisiae) for preliminary ecotoxicological profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Reproduce synthesis using strict anhydrous conditions and compare DSC (differential scanning calorimetry) thermograms. For NMR conflicts, ensure deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃) and calibrate referencing protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.